1,4-Bis(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene

Descripción general

Descripción

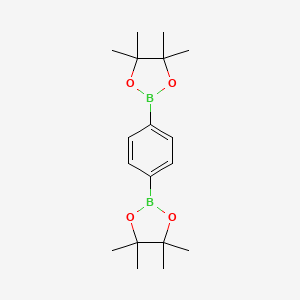

1,4-Bis(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene: is an organic compound with the molecular formula C18H28B2O4. It is a derivative of benzene, where two boronic ester groups are attached to the benzene ring at the 1 and 4 positions. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1,4-Bis(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene can be synthesized through the borylation of benzene derivatives. One common method involves the reaction of 1,4-dibromobenzene with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency .

Análisis De Reacciones Químicas

Types of Reactions: 1,4-Bis(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene primarily undergoes cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions:

Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate, sodium hydroxide), aryl or vinyl halides.

Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Aplicaciones Científicas De Investigación

Organic Synthesis

Suzuki-Miyaura Coupling Reactions

1,4-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene is widely used as a boronic acid pinacol ester in Suzuki-Miyaura coupling reactions. This reaction is pivotal for forming carbon-carbon bonds in the synthesis of biaryl compounds and other complex organic molecules. The compound's high stability and solubility in organic solvents enhance its utility in these reactions .

Table 1: Comparison of Boronic Acid Esters in Suzuki Coupling Reactions

| Compound | Yield (%) | Reaction Conditions |

|---|---|---|

| This compound | 85 | Pd(OAc)2 catalyst, K2CO3 base |

| Other Boronic Esters | 60-80 | Varies |

Materials Science

Polymer Synthesis

The compound is utilized as a monomer in the synthesis of polymers with intrinsic microporosity. These polymers have applications in gas separation and catalysis due to their high surface area and porosity. The incorporation of this compound enhances the optical and electronic properties of the resulting materials .

Table 2: Properties of Polymers Synthesized with this compound

| Polymer Type | Surface Area (m²/g) | Porosity (%) | Application |

|---|---|---|---|

| Triptycene-based Polymer | 1200 | 70 | Gas-phase photocatalysis |

| Conventional Polymers | 600 | 40 | General applications |

Medical Imaging

Positron Emission Tomography (PET)

Recent studies have explored the use of this compound as a precursor for radioligands in PET imaging. For instance, it has been involved in the development of fluorine-18 labeled radioligands for detecting aggressive cancers such as cholangiocarcinoma. The compound facilitates the incorporation of fluorine isotopes through electrophilic radiofluorination chemistry .

Table 3: Radioligands Developed Using this compound

| Radioligand | Target Cancer Type | Radiochemical Yield (%) |

|---|---|---|

| [18F]FFBPin | Cholangiocarcinoma | 8 |

| [18F]FMTP | Neuroinflammation | 35 |

Case Studies

Case Study 1: Development of PET Imaging Agents

A study highlighted the successful use of this compound to synthesize a novel radioligand that demonstrated selective binding to COX-2 enzymes over COX-1. This selectivity is crucial for targeting inflammatory diseases and cancers .

Case Study 2: Synthesis of Microporous Polymers

Research indicated that incorporating this compound into polymer matrices led to significant improvements in gas adsorption capacities compared to traditional polymers. This advancement suggests potential applications in environmental remediation and energy storage systems .

Mecanismo De Acción

The mechanism of action of 1,4-Bis(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene in Suzuki-Miyaura cross-coupling reactions involves the formation of a palladium complex with the boronic ester. The palladium catalyst facilitates the transmetalation step, where the boron atom transfers its organic group to the palladium center. This is followed by reductive elimination, which forms the carbon-carbon bond and regenerates the palladium catalyst .

Comparación Con Compuestos Similares

- Phenylboronic acid pinacol ester

- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane

- 1,2-Bis(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene

Uniqueness: 1,4-Bis(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene is unique due to its symmetrical structure, which allows for efficient cross-coupling reactions. Its stability and reactivity make it a preferred choice for synthesizing biaryl compounds compared to other boronic esters .

Actividad Biológica

1,4-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene is a boron-containing compound notable for its potential applications in medicinal chemistry and material science. This article focuses on the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₈H₂₈B₂O₄

- Molecular Weight : 330.03 g/mol

- CAS Number : 99770-93-1

- Structure : The compound features a benzene ring substituted with two dioxaborolane groups.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly in relation to its role as a radioligand in positron emission tomography (PET) imaging and its interaction with cyclooxygenase enzymes.

- COX Inhibition : The compound has shown potential as a selective inhibitor of cyclooxygenase (COX) enzymes. In particular, studies have indicated that it exhibits moderate COX-2 inhibition with an IC₅₀ value of approximately 0.33 µM. This selectivity is significant for therapeutic applications targeting inflammatory diseases where COX-2 is often upregulated .

- Blood-Brain Barrier Penetration : Research indicates that the compound can cross the blood-brain barrier (BBB), making it a candidate for neuroimaging and potential treatments for neurological disorders . In vivo studies demonstrated rapid clearance from the brain and significant uptake in regions associated with inflammation when tested in models of neuroinflammation .

PET Imaging Studies

A notable study involved the use of this compound as a radioligand for PET imaging:

- Objective : To evaluate its effectiveness in imaging COX-2 expression in tumors.

- Findings : The radioligand displayed high metabolic stability and rapid blood clearance. Initial uptake was observed in tumor tissues within minutes post-injection. Notably, blocking studies with celecoxib (a COX inhibitor) resulted in a significant reduction of radioligand uptake in tumor tissues .

Comparative Studies on Analogous Compounds

Comparative analysis with other boron-containing compounds revealed that this compound exhibited superior selectivity towards COX-2 over COX-1 compared to its analogs. This property is crucial for minimizing side effects associated with non-selective COX inhibitors .

Data Table: Biological Activity Summary

| Property | Value/Description |

|---|---|

| COX-2 IC₅₀ | 0.33 ± 0.24 µM |

| COX-1 IC₅₀ | 0.91 ± 0.68 µM |

| BBB Penetration | Yes |

| Metabolic Stability | High |

| Tumor Uptake | Significant within minutes post-injection |

Propiedades

IUPAC Name |

4,4,5,5-tetramethyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28B2O4/c1-15(2)16(3,4)22-19(21-15)13-9-11-14(12-10-13)20-23-17(5,6)18(7,8)24-20/h9-12H,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOJCDDLTVQJPGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)B3OC(C(O3)(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28B2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30442257 | |

| Record name | 2,2'-(1,4-Phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99770-93-1 | |

| Record name | 2,2'-(1,4-Phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Phenyldiboronic acid, bis(pinacol) ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 1,4-Bis(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene in polymer synthesis?

A: this compound, also known as 1,4-Benzenediboronic acid bis(pinacol) ester, serves as a crucial building block in polymer synthesis through the Suzuki coupling reaction. [, , ] This reaction allows for the creation of carbon-carbon bonds between the boronic ester and halogenated aromatic compounds, leading to the formation of diverse polymers with tailored properties.

Q2: How does 1,4-Benzenediboronic acid bis(pinacol) ester contribute to the development of glucose-responsive hydrogels?

A: This compound acts as a crosslinking agent in the fabrication of glucose-responsive hydrogels. [] It reacts with polymers containing hydroxyl groups, like poly(vinyl alcohol), via transesterification. This crosslinking reaction forms boronic acid-containing hydrogels that can dynamically respond to changes in glucose concentration, influencing their swelling and drug release properties.

Q3: What are the key structural characteristics of this compound?

A3: this compound is characterized by a central benzene ring with two boronic ester groups at the 1 and 4 positions. Each boronic ester group is protected by a pinacol group, enhancing its stability and reactivity.

Q4: Can the structure of this compound be modified to tune the properties of the resulting polymers?

A: Yes, modifications to the structure of this compound can significantly impact the properties of the final polymers. For instance, altering the linker between the boronic ester groups or introducing different substituents on the benzene ring can affect the polymer's solubility, mechanical strength, and responsiveness to external stimuli. [] This structural tunability makes it a versatile building block for developing advanced materials.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.